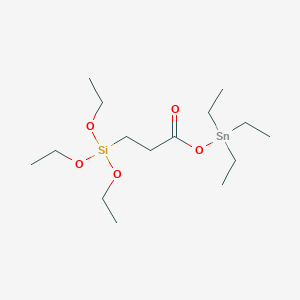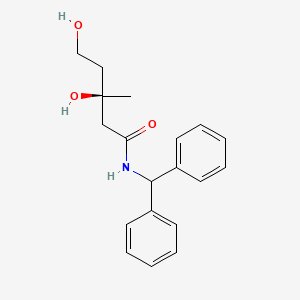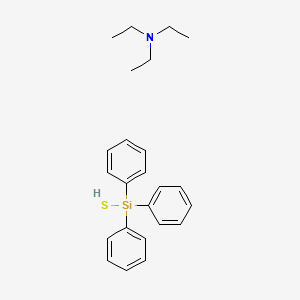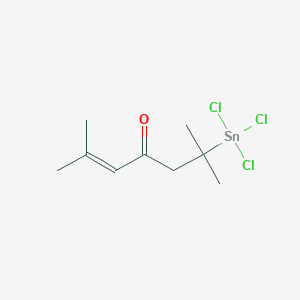
4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane: is a chemical compound known for its unique structure and properties It belongs to a class of organosilicon compounds that contain both silicon and tin atoms within their molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane typically involves the reaction of organosilicon and organotin precursors under controlled conditions. One common method involves the reaction of diethylsilane with diethoxytin oxide in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced organosilicon and organotin species.
Substitution: Substitution reactions involve the replacement of ethoxy groups with other functional groups, such as halides or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Formation of silicon and tin oxides.
Reduction: Formation of reduced organosilicon and organotin compounds.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane is used as a precursor in the synthesis of advanced materials, including polymers and ceramics. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties.
Biology: In biological research, this compound is explored for its potential as a bioactive agent. Its organotin component is of particular interest due to its potential antimicrobial and anticancer properties.
Medicine: The compound’s potential medicinal applications are being investigated, particularly in the development of novel drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions. Its catalytic properties are attributed to the presence of both silicon and tin atoms, which can facilitate a range of chemical transformations.
Mechanism of Action
The mechanism of action of 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane involves its interaction with molecular targets through its organosilicon and organotin components. The silicon atoms can form strong bonds with oxygen and carbon atoms, while the tin atoms can interact with various functional groups, facilitating catalytic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions and electron transfer processes.
Comparison with Similar Compounds
4,4-Diethoxy-7,7-dimethyl-3,8-dioxa-4,7-disiladecane: This compound is similar in structure but contains two silicon atoms instead of a silicon and tin combination.
4,4,7,7-Tetraethoxy-3,8-dioxa-4,7-disiladecane: Another similar compound with a different arrangement of ethoxy groups and silicon atoms.
Uniqueness: 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane is unique due to the presence of both silicon and tin atoms within its molecular structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only silicon or tin. Its ability to form stable complexes and catalyze various reactions makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
58566-92-0 |
|---|---|
Molecular Formula |
C15H34O5SiSn |
Molecular Weight |
441.22 g/mol |
IUPAC Name |
triethylstannyl 3-triethoxysilylpropanoate |
InChI |
InChI=1S/C9H20O5Si.3C2H5.Sn/c1-4-12-15(13-5-2,14-6-3)8-7-9(10)11;3*1-2;/h4-8H2,1-3H3,(H,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
IVVQKKSPBVPGCT-UHFFFAOYSA-M |
Canonical SMILES |
CCO[Si](CCC(=O)O[Sn](CC)(CC)CC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)




![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)





